molecular formula C14H14N2O4 B098852 [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate CAS No. 15871-78-0

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate

Cat. No.: B098852
CAS No.: 15871-78-0
M. Wt: 274.27 g/mol
InChI Key: LOZUXFQXMUUIGR-UHFFFAOYSA-N
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Description

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate is a chemical compound with a complex structure that includes a pyridine ring substituted with hydroxyl, hydroxymethyl, and methyl groups, as well as a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl, hydroxymethyl, and methyl groups through selective functionalization reactions. The final step involves esterification with nicotinic acid to form the nicotinate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the functionalization and esterification processes. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while nucleophilic substitution can introduce various functional groups at the hydroxyl positions.

Scientific Research Applications

Chemistry

In chemistry, [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activity. Its structural similarity to nicotinic acid suggests it may interact with nicotinic receptors or other biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating conditions related to nicotinic acid deficiency or other metabolic disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s hydroxyl and nicotinate groups allow it to bind to these receptors, potentially modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling and metabolic processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A simpler compound with similar biological activity, used in treating niacin deficiency.

    Methyl Nicotinate: Another ester of nicotinic acid, used in topical formulations for its vasodilatory effects.

    Pyridoxine: A vitamin B6 derivative with structural similarities, involved in various metabolic processes.

Uniqueness

[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-13(18)12(7-17)11(6-16-9)8-20-14(19)10-3-2-4-15-5-10/h2-6,17-18H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZUXFQXMUUIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166502
Record name (5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-78-0
Record name [5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15871-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015871780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl)methyl nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate
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